"2-Methyl-4-morpholino-6-nitroaniline" properties and characteristics
"2-Methyl-4-morpholino-6-nitroaniline" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Scaffold for Innovation
2-Methyl-4-morpholino-6-nitroaniline, identified by CAS Number 468741-20-0 , is a substituted nitroaniline derivative that, while commercially available, remains a largely unexplored molecule in the public scientific literature.[1][2] Its unique structural architecture, combining a nitro-activated aromatic ring with a morpholine moiety, suggests a rich potential for applications ranging from medicinal chemistry to materials science. This guide aims to provide a comprehensive overview of its known properties, a scientifically grounded proposed synthesis, and an expert analysis of its potential applications, thereby serving as a foundational resource for researchers looking to innovate with this intriguing compound.
The presence of a nitro group and an aniline amine on the same aromatic ring makes it a derivative of nitroaniline, a class of compounds well-known for their use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The addition of a morpholine ring, a privileged scaffold in drug discovery, introduces properties such as increased aqueous solubility and improved pharmacokinetic profiles in drug candidates. This combination of functional groups in a single molecule makes 2-Methyl-4-morpholino-6-nitroaniline a compelling starting point for novel research endeavors.
Below is the chemical structure of 2-Methyl-4-morpholino-6-nitroaniline, which will be the focus of this technical guide.
Caption: Chemical Structure of 2-Methyl-4-morpholino-6-nitroaniline.
Physicochemical Properties: A Summary of Known Data
Detailed experimental data for the physicochemical properties of 2-Methyl-4-morpholino-6-nitroaniline are not extensively reported in the literature. The information available is primarily from chemical suppliers.
| Property | Value | Source |
| CAS Number | 468741-20-0 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₅N₃O₃ | BLDpharm |
| Molecular Weight | 237.26 g/mol | BLDpharm |
| Purity | ≥95% | Allschoolabs |
| Appearance | Not specified (likely a colored solid) | Inferred |
| Storage | Store long-term in a cool, dry place | AKSci |
Note: Properties such as melting point, boiling point, and solubility have not been found in publicly accessible databases. Researchers should perform their own characterization to determine these values.
Synthesis and Elucidation: A Proposed Pathway
While a specific, peer-reviewed synthesis of 2-Methyl-4-morpholino-6-nitroaniline has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on established principles of organic chemistry. The most logical approach involves a two-step process starting from a commercially available substituted dinitrobenzene.
Proposed Synthesis Workflow
The proposed synthesis hinges on the differential reactivity of the two nitro groups in a precursor like 2,4-dinitro-m-xylene, which allows for a selective nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed two-step synthesis of 2-Methyl-4-morpholino-6-nitroaniline.
Experimental Rationale and Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The starting material, 2,4-dinitro-m-xylene, possesses two nitro groups that are strong electron-withdrawing groups. This electronic property activates the aromatic ring towards nucleophilic attack. The nitro group at the 4-position is more sterically accessible and electronically activated for substitution by a nucleophile like morpholine.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitro-m-xylene in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add an excess of morpholine (approximately 1.5 to 2.0 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the liberated proton.
-
Heat the reaction mixture at a moderately elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Collect the solid intermediate, 4-(2-Methyl-4,6-dinitrophenyl)morpholine, by vacuum filtration, wash with cold water, and dry.
-
Step 2: Selective Nitro Group Reduction
-
Causality: The selective reduction of one nitro group in the presence of another is a common challenge in organic synthesis. The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) in acidic or basic media are known to selectively reduce one nitro group in dinitro-aromatic compounds, often the one that is more sterically hindered or electronically influenced by other substituents. In this case, the nitro group ortho to the bulky morpholino group and para to the methyl group is the likely candidate for reduction.
-
Protocol:
-
Suspend the dried intermediate from Step 1 in a solvent such as ethanol or a mixture of ethanol and water.
-
Prepare a solution of the chosen reducing agent (e.g., sodium sulfide in water).
-
Add the reducing agent solution dropwise to the suspension of the dinitro-intermediate while stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Once the reaction is complete, neutralize the mixture if necessary and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Methyl-4-morpholino-6-nitroaniline by column chromatography or recrystallization to achieve the desired purity.
-
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for 2-Methyl-4-morpholino-6-nitroaniline are not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its structure and the known chemical shifts of similar compounds. This predictive analysis is a valuable tool for researchers to confirm the identity of the synthesized compound.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Singlet | 1H | Ar-H | Aromatic proton between the nitro and morpholino groups. |
| ~6.8 - 7.1 | Singlet | 1H | Ar-H | Aromatic proton between the amino and methyl groups. |
| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. |
| ~3.7 - 3.9 | Triplet | 4H | -N-CH₂- (Morpholine) | Protons on the carbons adjacent to the nitrogen in the morpholine ring. |
| ~2.8 - 3.0 | Triplet | 4H | -O-CH₂- (Morpholine) | Protons on the carbons adjacent to the oxygen in the morpholine ring. |
| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | Protons of the methyl group. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-NO₂ |
| ~140 - 145 | C-NH₂ |
| ~135 - 140 | C-Morpholino |
| ~125 - 130 | C-CH₃ |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~66 - 68 | -O-CH₂- (Morpholine) |
| ~48 - 52 | -N-CH₂- (Morpholine) |
| ~18 - 22 | -CH₃ |
Note: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.
Potential Applications and Future Research Directions
The unique combination of a nitroaniline core and a morpholine substituent in 2-Methyl-4-morpholino-6-nitroaniline opens up a variety of potential applications, particularly in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: The morpholine ring is a highly sought-after functional group in medicinal chemistry due to its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. The nitroaniline backbone can be further functionalized, for instance, by reducing the nitro group to an amine, which can then be used in amide bond formation or other coupling reactions to build more complex molecules. This makes 2-Methyl-4-morpholino-6-nitroaniline an attractive starting point for the synthesis of libraries of compounds to be screened for various biological activities, such as:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine moiety.
-
Antibacterial and Antifungal Agents: Nitroaromatic compounds have been investigated for their antimicrobial properties.
-
Anticancer Agents: The development of novel anticancer drugs often involves the exploration of new chemical scaffolds.
-
-
Materials Science Intermediate: Nitroaniline derivatives are known for their nonlinear optical (NLO) properties, which are of interest in the development of materials for optoelectronics and telecommunications. The specific substitution pattern of 2-Methyl-4-morpholino-6-nitroaniline could lead to interesting NLO characteristics. Additionally, as a substituted aniline, it can be used as an intermediate for the synthesis of:
Safety and Handling: A Precautionary Approach
A specific Safety Data Sheet (SDS) for 2-Methyl-4-morpholino-6-nitroaniline is not widely available in public databases. Therefore, it is imperative to handle this compound with the precautions appropriate for related aromatic nitro compounds and amines, which are known to have potential health hazards.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
It is strongly recommended to obtain and consult the specific Safety Data Sheet from the supplier before any handling, storage, or use of this compound.
Conclusion: A Molecule of Latent Potential
2-Methyl-4-morpholino-6-nitroaniline stands as a chemical entity with significant, yet largely untapped, potential. While its current use appears to be as a niche building block, its structural features suggest a promising future in both medicinal chemistry and materials science. This guide has provided a foundational understanding of this molecule by presenting its known characteristics, proposing a logical synthetic pathway, and outlining potential avenues for future research. It is our hope that this in-depth technical overview will inspire and enable researchers to further investigate and unlock the full potential of this intriguing compound.
References
-
Allschoolabs. (n.d.). 2-Methyl-4-morpholino-6-nitroaniline - 95%, high purity , CAS No.468741-20-0. Retrieved from [Link]
